molecular formula C6H5D3OS2 B1148017 Methyl-2-methylfuryldisulfide - d3 CAS No. 1335436-10-6

Methyl-2-methylfuryldisulfide - d3

Número de catálogo: B1148017
Número CAS: 1335436-10-6
Peso molecular: 163.28
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl-2-methylfuryldisulfide - d3, also known as Methyl-2-methylfuryldisulfide - d3, is a useful research compound. Its molecular formula is C6H5D3OS2 and its molecular weight is 163.28. The purity is usually 90% min..
BenchChem offers high-quality Methyl-2-methylfuryldisulfide - d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-methylfuryldisulfide - d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1335436-10-6

Fórmula molecular

C6H5D3OS2

Peso molecular

163.28

Pureza

90% min.

Sinónimos

Methyl-2-methylfuryldisulfide - d3

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to Methyl-2-methyl-3-furyldisulfide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl-2-methyl-3-furyldisulfide, a potent aroma compound, and its deuterated analog, Methyl-2-methyl-3-furyldisulfide-d3. We will delve into its chemical identity, physical and chemical properties, applications in flavor science, and the significant role of its isotopically labeled form in analytical research.

Chemical Identity and Properties

Methyl-2-methyl-3-furyldisulfide is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profile of various cooked foods, particularly meat.[1][2] Its deuterated form, Methyl-2-methyl-3-furyldisulfide-d3, is a stable isotope-labeled version crucial for quantitative analytical studies.

Non-Deuterated Methyl-2-methyl-3-furyldisulfide
PropertyValueSource
CAS Number 65505-17-1[1][3][4][5]
Molecular Formula C6H8OS2[3][4]
Molecular Weight 160.26 g/mol [3][4]
Appearance Clear yellow liquid[1][4]
Odor Roasted meat, sulfurous, with vegetative and brothy nuances[1][2][3][4]
Boiling Point 210-217 °C[1][3][4]
Density ~1.163-1.208 g/mL at 25 °C[1][3][4]
Refractive Index ~1.558-1.563 at 20 °C[1][3][4]
Solubility Insoluble in water; soluble in organic solvents and oils[3]
Deuterated Methyl-2-methyl-3-furyldisulfide-d3
PropertyValue (Predicted)
CAS Number Not publicly listed
Molecular Formula C6H5D3OS2
Molecular Weight 163.28 g/mol
Appearance Clear yellow liquid
Odor Roasted meat, sulfurous
Boiling Point Approximately 210-217 °C
Key Application Internal standard for quantitative analysis

Synthesis and Formation

Methyl-2-methyl-3-furyldisulfide is naturally formed during the thermal processing of foods containing sulfur-containing amino acids and reducing sugars. It has been reported in cooked beef, coffee, and tea.[1] The synthesis of related furan disulfides often involves the oxidation of the corresponding thiol. For instance, bis(2-methyl-3-furyl) disulfide can be synthesized from 2-methyl-3-furanthiol.[6][7]

A general synthetic approach for such disulfides is outlined below:

Synthesis_Workflow Thiol 2-Methyl-3-furanthiol Reaction Oxidation Reaction Thiol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., DMSO, air) Oxidizing_Agent->Reaction Disulfide Bis(2-methyl-3-furyl) disulfide Reaction->Disulfide caption Generalized synthesis of a furan disulfide.

Caption: Generalized synthesis of a furan disulfide.

Applications in Flavor and Fragrance

The primary application of Methyl-2-methyl-3-furyldisulfide is as a flavoring agent in the food industry.[2][3] Its potent, meaty aroma makes it a valuable component in:

  • Savory Flavors: Creating authentic beef, chicken, and pork flavors in processed foods.[2]

  • Snack Foods: Enhancing the roasted and savory notes in chips, crackers, and other snacks.[2]

  • Soups and Sauces: Adding depth and a rich, cooked-meat character to broths, bouillons, and gravies.[2]

  • Plant-Based Meats: Contributing to a more realistic meat-like flavor profile in vegetarian and vegan products.[2]

Role in Research and Drug Development

While not a direct therapeutic agent, the furan moiety present in Methyl-2-methyl-3-furyldisulfide is a key structural component in many pharmacologically active compounds.[8][9] Furan derivatives are explored for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[8][9][10] The study of furan-containing compounds is an active area of medicinal chemistry and drug discovery.[11][12]

The deuterated form, Methyl-2-methyl-3-furyldisulfide-d3, serves a critical role in analytical chemistry, particularly in pharmacokinetic and metabolic studies of drugs or food components containing the furan disulfide scaffold.

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Methyl-2-methyl-3-furyldisulfide-d3, is the gold standard for quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). This is due to its similar chemical and physical properties to the analyte, which allows for accurate correction of variations in sample preparation and instrument response.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the non-deuterated analyte (Methyl-2-methyl-3-furyldisulfide) of known concentration.

    • Prepare a stock solution of the deuterated internal standard (Methyl-2-methyl-3-furyldisulfide-d3) of known concentration.

    • Create a series of calibration standards by spiking a matrix (e.g., a food sample extract or plasma) with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation:

    • To the unknown sample, add a known amount of the deuterated internal standard.

    • Perform necessary extraction and clean-up procedures to isolate the analyte and internal standard.

  • Instrumental Analysis:

    • Inject the prepared calibration standards and samples into the mass spectrometer.

    • Monitor the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the known concentration of the analyte to generate a calibration curve.

    • For the unknown sample, determine the peak area ratio and use the calibration curve to calculate the concentration of the analyte.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Unknown Unknown Sample MS Mass Spectrometry (GC-MS or LC-MS) Unknown->MS IS Deuterated Internal Standard (d3) IS->Unknown Spike Standards Calibration Standards (Analyte + IS) Standards->MS Curve Calibration Curve (Peak Area Ratio vs. Conc.) MS->Curve Quantification Quantification of Analyte in Sample Curve->Quantification caption Workflow for quantitative analysis using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Safety and Handling

Methyl-2-methyl-3-furyldisulfide is classified as hazardous.[4] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl-2-methyl-3-furyldisulfide is a powerful aroma chemical with significant applications in the food industry. Its deuterated analog, Methyl-2-methyl-3-furyldisulfide-d3, is an indispensable tool for accurate quantitative analysis in research and development. A thorough understanding of the properties and applications of these compounds is essential for professionals in flavor chemistry, food science, and analytical research.

References

  • PubChem. (n.d.). Methyl 2-methyl-3-furyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • ODOWELL. (n.d.). Methyl 2-Methyl-3-Furyl Disulfide manufacturers and suppliers in China. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-furyl disulfide. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • SlideShare. (n.d.). Applications of furan and its derivative. Retrieved from [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Retrieved from [Link]

  • PubMed. (2007). Furans, thiophenes and related heterocycles in drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 2-methyl-3-furyl disulfide. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of a kind of two (2-methyl-3-furyl) disulfide.
  • Arora Aromatics. (n.d.). Methyl 2-methyl-3-furyl Disulfide Supplier. Retrieved from [Link]

  • The Good Scents Company. (n.d.). bis(2-methyl-3-furyl) disulfide. Retrieved from [Link]

Sources

Technical Guide: Key Sulfur-Containing Volatiles in Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Sensory Profiles, Stability, and Pharmaceutical Formulations

Executive Summary

In the landscape of flavor chemistry and pharmaceutical stability, sulfur-containing volatiles represent a paradox: they are the least abundant class of Maillard reaction products (MRPs) yet possess the highest sensory impact. Compounds such as 2-furfurylthiol and methional exhibit odor detection thresholds in the parts-per-trillion (ppt) range.

For researchers in food science and drug development, these compounds act as a double-edged sword. In trace amounts, they provide desirable "meaty" or "roasted" notes essential for savory profiles. However, in pharmaceutical formulations—particularly those utilizing reducing sugars (e.g., lactose) and sulfur-containing Active Pharmaceutical Ingredients (APIs)—their formation signals degradation, resulting in potent off-odors that compromise patient compliance.

This guide details the mechanistic formation, sensory characteristics, and rigorous quantification of these volatile thiols and sulfides, utilizing Stable Isotope Dilution Assays (SIDA) as the gold standard for validation.

Mechanistic Foundations: The Sulfur Switch

The formation of sulfur volatiles is governed by the degradation of sulfur-containing amino acids (Cysteine and Methionine ) and their subsequent interaction with carbonyls derived from reducing sugars.

The Strecker Degradation

The central engine for sulfur volatile production is the Strecker degradation.

  • Methionine: Undergoes oxidative decarboxylation to form Methional (3-methylthiopropanal). This is a direct precursor to methanethiol and dimethyl trisulfide.

  • Cysteine: Degrades to release Hydrogen Sulfide (

    
    )  and ammonia. 
    
    
    
    is the critical nucleophile; it does not have a flavor impact comparable to the heterocycles it helps create, but it is the essential reactant that turns furfurals (from sugar) into furanthiols.
The pH-Driven Divergence

The reaction environment dictates the final product profile:

  • Acidic Conditions (pH < 5): Favor the formation of Furanthiols (e.g., 2-furfurylthiol). The hydrolysis of sugar intermediates to furfural is accelerated, providing the carbon skeleton for

    
     addition.
    
  • Neutral/Alkaline Conditions (pH > 7): Favor Thiazoles and Thiazolines . The nucleophilic attack of ammonia and

    
     on dicarbonyls (like methylglyoxal) becomes the dominant pathway.
    
Pathway Visualization

The following diagram maps the divergence from amino acid precursors to high-impact volatiles.

MaillardSulfurPathways cluster_inputs Precursors Cys L-Cysteine H2S H2S (Hydrogen Sulfide) Cys->H2S Strecker/Elimination Met L-Methionine Methional Methional (Potato/Savory) Met->Methional Strecker Degradation Sugar Reducing Sugars (Glucose/Ribose) Dicarbonyls Dicarbonyls (Glyoxal/Methylglyoxal) Sugar->Dicarbonyls Fragmentation Furfural Furfural / HMF Sugar->Furfural Dehydration (Low pH) FFT 2-Furfurylthiol (Roasted Coffee) H2S->FFT + Furfural MFT 2-Methyl-3-furanthiol (Meaty) H2S->MFT + Dicarbonyls Thiazoline 2-Acetyl-2-thiazoline (Popcorn/Nutty) H2S->Thiazoline + Dicarbonyls + NH3 StrekAld Strecker Aldehydes DMTS Dimethyl Trisulfide (Cabbage/Sulfurous) Methional->DMTS Oxidation

Figure 1: Divergent pathways of sulfur volatile formation from amino acid and sugar precursors.

Key Compound Classes & Sensory Profiles

The following table summarizes the "Big Five" sulfur volatiles. Note the Odor Thresholds (OT) ; these values are orders of magnitude lower than non-sulfur Maillard products (like pyrazines), necessitating ultra-sensitive detection methods.

CompoundStructure ClassSensory DescriptorOdor Threshold (Water)Primary Precursors
2-Furfurylthiol (FFT) FuranthiolRoasted coffee, sulfurous (at high conc.)[1]0.005 ppbCysteine + Pentose (Furfural)
2-Methyl-3-furanthiol (MFT) FuranthiolBoiled meat, savory, vitamin-like0.007 ppbCysteine + Thiamine degradation
Methional Strecker AldehydeCooked potato, earthy0.2 ppbMethionine
2-Acetyl-2-thiazoline ThiazolineRoasted nut, popcorn, cracker1.0 ppbCysteine + Methylglyoxal
Dimethyl Trisulfide (DMTS) SulfideFresh onion, cabbage, putrid0.01 ppbMethional oxidation

Implications for Drug Development:

  • Masking: In oral suspensions containing sulfur-APIs (e.g., mesna, acetylcysteine), trace degradation to DMTS creates a "rotten egg" smell that standard fruit flavors cannot mask.

  • Excipient Compatibility: Amine-containing drugs formulated with lactose (a reducing sugar) can undergo Maillard browning. If the drug contains sulfur, or if trace sulfur impurities are present, FFT-like off-notes can develop even in solid dosage forms.

Analytical Challenges & Methodologies

Analyzing these compounds presents two major hurdles:

  • Reactivity: Thiols (

    
    ) rapidly oxidize to disulfides (
    
    
    
    ) during extraction, leading to underestimation.
  • Trace Levels: Standard GC-MS often lacks the sensitivity to detect them at their odor thresholds.

Extraction: SAFE vs. SPME
  • SPME (Solid Phase Microextraction): Useful for rapid qualitative screening but suffers from competitive sorption (displacement effects), making it poor for absolute quantification of trace thiols.

  • SAFE (Solvent Assisted Flavor Evaporation): The mandatory technique for accurate research. It is a high-vacuum distillation that isolates volatiles from non-volatiles (lipids, sugars) at low temperatures (<40°C), preventing the thermal formation of artifacts (new Maillard products formed during the analysis itself).

Detection: Sulfur Specificity

While Mass Spectrometry (MS) provides structural ID, sulfur-specific detectors are required for trace quantification in complex matrices.

  • SCD (Sulfur Chemiluminescence Detector): The most equimolar and linear response for sulfur.

  • FPD (Flame Photometric Detector): A cheaper alternative, but exhibits a non-linear (quadratic) response and quenching effects.

Validated Protocol: Quantification via SIDA

Objective: Accurate quantification of 2-Furfurylthiol (FFT) in a pharmaceutical syrup or food matrix. Principle: Stable Isotope Dilution Assay (SIDA). An isotopically labeled analog (e.g.,


-FFT) is added before extraction. Any loss of analyte during extraction is mirrored by the standard, self-correcting the final calculation.
Workflow Visualization

SIDA_Workflow Step1 Sample Homogenization (Target Matrix) Step2 Spike Internal Standard (d2-FFT) Step1->Step2 Precise Addition Step3 Equilibration (30 mins, 4°C) Step2->Step3 Mixing Step4 SAFE Extraction (High Vacuum, <40°C) Step3->Step4 Isolation Step5 Concentration (Vigreux Column) Step4->Step5 Drying (Na2SO4) Step6 GC-MS/SCD Analysis (SIM Mode) Step5->Step6 Injection

Figure 2: Workflow for Stable Isotope Dilution Assay (SIDA) using SAFE extraction.

Step-by-Step Methodology
  • Synthesis of Standard: Synthesize

    
    -2-furfurylthiol by reducing 
    
    
    
    -furfural with sulfur/hydrazine or via Lawesson’s reagent. Verify isotopic purity (>99%).
  • Spiking: Weigh 50g of sample. Immediately add a known amount of

    
    -FFT (e.g., 100 ng) in methanol.
    
    • Why: Adding the standard immediately ensures it undergoes the same oxidative losses as the endogenous thiol.

  • SAFE Extraction:

    • Connect the sample flask to the SAFE apparatus.

    • Maintain water bath at 40°C and vacuum at <10 Pa.

    • Collect the distillate in a flask cooled with liquid nitrogen.

  • Workup:

    • Thaw the distillate. Dry over anhydrous sodium sulfate (

      
      ).
      
    • Concentrate to 100

      
       using a Vigreux column (avoid rotary evaporation to prevent loss of volatiles).
      
  • GC-MS Analysis:

    • Column: DB-Wax or equivalent polar column (separates polar sulfur compounds well).

    • Mode: Selected Ion Monitoring (SIM).

    • Ions: Monitor molecular ions for Analyte (

      
       114) and Standard (
      
      
      
      116).
  • Calculation:

    
    
    (Where RF is the Response Factor, typically 1.0 for isotopes).
    

References

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]

  • Hofmann, T., & Schieberle, P. (1995).[2] Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. [Link]

  • Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission tests. Chem. Senses, 26(5), 533-545. [Link]

  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology, 209(3-4), 237-241. [Link]

  • Vermeulen, C., Gijs, L., & Collin, S. (2005). Sensorial contribution and formation pathways of thiols in foods: A review. Food Reviews International, 21(1), 69-137. [Link]

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An In-depth Technical Guide to the Sensory Profile and Odor Threshold of Methyl-2-methylfuryldisulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl-2-methylfuryldisulfide (CAS No. 65505-17-1), also known as 2-methyl-3-(methyldithio)furan, is a sulfur-containing heterocyclic compound of paramount importance in the flavor and fragrance industry.[1][2][3] Renowned for its exceptionally potent and complex aroma, it is a key component in the formulation of savory flavors, particularly those requiring authentic cooked, roasted, and meaty characteristics. This technical guide provides a comprehensive analysis of its sensory profile, discusses the complexities surrounding its odor threshold, and presents a validated, step-by-step protocol for its sensory evaluation. This document is intended for researchers, flavor chemists, and product development professionals seeking to understand and effectively utilize this high-impact aroma chemical.

Introduction: The Chemistry of a Potent Aroma

Methyl-2-methylfuryldisulfide belongs to a class of furan derivatives containing a disulfide bond. These sulfurous compounds are well-documented for their significant contribution to the aroma of cooked foods, arising naturally from thermal reactions like the Maillard reaction.[4][5] The molecule's structure, featuring a furan ring and a methyl disulfide group, is responsible for its characteristic potent and savory aroma.[6] As a flavoring agent, it is identified by FEMA number 3573 and JECFA number 1064.[7] Its high impact at trace concentrations makes it a cost-effective and powerful tool for flavor creation, but also necessitates careful handling and precise dosing to avoid overpowering or off-notes.[1]

The Sensory Profile: A Multifaceted Savory Character

The sensory profile of Methyl-2-methylfuryldisulfide is complex and highly dependent on its concentration. At appropriate levels, it imparts desirable savory notes, while at higher concentrations, it can be perceived as overly sulfurous or chemical.[8][9]

Olfactory Characteristics (Aroma)

The aroma is predominantly characterized by strong meaty and roasted notes. It is frequently described as having a rich, brothy, and slightly smoky quality.[1] Detailed sensory evaluations have further elucidated its profile at specific dilutions:

  • At 1.0% (in Propylene Glycol): The aroma is described as sulfureous, meaty, and vegetative, with chemical-like nuances and distinct notes of onion and roasted beef.[9]

  • At 0.1% (in Propylene Glycol): A similar but less intense profile is noted, characterized as sulfurous, meaty, vegetable, onion, and roasted beef.[10]

Other reported descriptors include fatty, spicy, and notes reminiscent of coffee and alliaceous vegetables like garlic. This complexity allows it to be a cornerstone in building authentic flavor profiles for beef, chicken, and pork, as well as enhancing the savory character of snacks, soups, and plant-based meat alternatives.[1]

Gustatory Characteristics (Taste)

When evaluated in a suitable medium, the taste profile mirrors the aroma's complexity. It is described as sulfurous, meaty, vegetative, brothy, and savory. A notable characteristic at certain concentrations is the emergence of a metallic nuance.[9] The Flavor and Extract Manufacturers Association (FEMA) officially profiles its flavor as "Cooked Meat, Nut, Thiamin".[7]

Table 1: Summary of Sensory Descriptors
Concentration/ContextAroma DescriptorsTaste Descriptors
GeneralRoasted meat, strong, sulfurous, brothy, rich.[1]Meaty, savory.[6]
1.0% in PGSulfureous, meaty, vegetative, chemical-like, onion, roasted beef nuances.[9]Sulfurous, meaty, vegetative, brothy, savory, with a metallic nuance.[9]
0.1% in PGSulfurous, meaty, vegetable, onion, roasted beef.[10]Not specified.
FEMA ProfileCooked Meat, Nut, Thiamin.[7]Cooked Meat, Nut, Thiamin.[7]

Odor Threshold: The Challenge of Quantifying Potency

This absence of a single, cited value can be attributed to several factors:

  • Methodological Variability: Odor threshold determination is highly sensitive to the methodology employed (e.g., static vs. dynamic olfactometry), the purity of the compound, the matrix (air, water, oil), and the specific protocols of the testing laboratory.[13]

  • Proprietary Data: Much of the precise sensory data for high-impact flavor ingredients is generated internally by flavor houses and may be considered proprietary.

  • Definition of "Threshold": A distinction exists between the detection threshold (the concentration at which a stimulus is first detected) and the recognition threshold (the concentration at which the character of the stimulus is recognized).[14] Reports often do not specify which is being measured.

Despite the lack of a precise number, it is understood to be a key aroma contributor in foods, active well above its sensory threshold.[4] The established best practice for determining such a threshold is through dynamic olfactometry according to internationally recognized standards.

Experimental Protocol: Determination of Odor Recognition Threshold in Air

To ensure scientific integrity and generate reliable, reproducible data, the determination of an odor threshold must follow a rigorous, standardized protocol. The following methodology is based on the principles outlined in the European Standard EN 13725 for dynamic olfactometry.

Principle

A sample of the volatile compound is prepared at a known concentration in a neutral solvent and injected into a stream of odorless air inside an olfactometer. This odorized air is then presented to a panel of screened and trained assessors at a series of decreasing concentrations (increasing dilutions). The responses are recorded to determine the concentration at which 50% of the panel can recognize the specific odor.

Materials and Equipment
  • Methyl-2-methylfuryldisulfide: Purity ≥98%.

  • Solvent: Low-odor Propylene Glycol or Di-n-butyl phthalate.

  • Olfactometer: Dynamic dilution olfactometer compliant with EN 13725, capable of presenting dilutions in a binary or ternary forced-choice method.

  • Sample Bags: Nalophan® or similar inert, low-odor material.

  • Odorless Air Supply: Compressed air filtered through activated carbon and/or other purification media.

  • Gas-tight Syringes: For precise liquid sample handling.

  • Human Sensory Panel: Minimum of 8 panelists, screened for olfactory sensitivity using n-butanol as a reference standard.

Step-by-Step Methodology
  • Panelist Screening & Training:

    • Causality: The human nose is the analytical instrument. Its sensitivity must be calibrated. Panelists are screened using a reference odorant (n-butanol) to ensure their olfactory acuity falls within a normal range as defined by the standard. This step is critical for inter-laboratory comparability and data validity.

    • Procedure: Prepare a series of n-butanol concentrations. Present them to panelists to determine their individual detection thresholds. Only panelists meeting the statistical criteria of the standard are selected.

  • Preparation of Stock Solution:

    • Causality: Accurate preparation of the initial concentration is fundamental to the entire analysis. A gravimetric approach minimizes errors associated with volumetric measurements of small quantities.

    • Procedure: Accurately weigh a small amount of Methyl-2-methylfuryldisulfide (e.g., 10 mg) into a volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a primary stock solution (e.g., 1000 mg/L). Prepare a series of subsequent dilutions from this stock.

  • Sample Bag Preparation:

    • Causality: To create a gaseous sample of known concentration, a precise amount of the liquid standard must be fully evaporated in a known volume of neutral gas.

    • Procedure: Fill a sample bag with a precise volume of odorless air (e.g., 40 L). Using a gas-tight syringe, inject a small, known volume (e.g., 1 µL) of a specific dilution of the stock solution onto an inert heated surface within the bag's inlet to ensure complete and rapid evaporation. Calculate the resulting concentration in µg/m³.

  • Olfactometric Analysis:

    • Causality: A forced-choice presentation method (e.g., one port with the odorant, two with blanks) prevents panelist guessing and provides statistically robust data. The dilution series is presented from weakest to strongest to prevent olfactory fatigue and adaptation.

    • Procedure: The olfactometer presents the sample to the panelist at a constant flow rate (e.g., 20 L/min). The panelist is asked to identify which port contains the odor and describe it. The software records the responses and presents the next dilution step.

  • Data Calculation and Validation:

    • Causality: The individual threshold estimate (ITE) for each panelist is calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly detected. The group threshold is the geometric mean of all ITEs.

    • Procedure: Collect the ITE for all panelists. Calculate the geometric mean of the ITEs to determine the Odor Threshold Value for the panel. The result is expressed in µg/m³ or ppb(v/v). The entire procedure should be repeated on at least two other separate occasions to ensure reproducibility.

Workflow Visualization

The following diagram illustrates the logical flow of the sensory evaluation protocol.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing panel Panelist Screening (n-butanol reference) stock Stock Solution Prep (Gravimetric) sample Gaseous Sample Prep (Evaporation in Bag) olf Dynamic Olfactometry (Forced-Choice Method) sample->olf Present Dilution Series ite Calculate Individual Threshold Estimate (ITE) olf->ite Collect Panelist Responses geom Calculate Geometric Mean of all ITEs ite->geom result Final Odor Threshold Value (µg/m³ or ppb) geom->result

Fig 1: Workflow for Odor Threshold Determination.

Conclusion

Methyl-2-methylfuryldisulfide is a quintessential high-impact savory aroma chemical, characterized by a potent, complex profile of roasted meat, sulfurous, and vegetative notes. Its effective use in flavor formulations hinges on a thorough understanding of this sensory profile and an appreciation for its low odor threshold. While a precise, universally cited threshold value remains elusive in public literature, this guide provides the established scientific framework for its determination via dynamic olfactometry. By adhering to standardized protocols, researchers and developers can reliably quantify its potency, ensuring its successful and consistent application in creating authentic and appealing savory food products.

References

  • Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals. Journal of the Air Pollution Control Association, 19(2), 91-95.

  • Mottram, D. S., & Elmore, J. S. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-14). American Chemical Society.

  • BioNumbers. (n.d.). Odor thresholds sulfur compounds, nitrogenous compounds, oxygenated compounds & variously substituted ethylenic compounds (ppm volume). Human Homo sapiens - BNID 112191.

  • The Good Scents Company. (n.d.). bis(2-methyl-3-furyl) disulfide.

  • The Good Scents Company. (n.d.). FEMA Number Listing: Starting with 3501 to 3750.

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3573 methyl 2-methyl-3-furyl disulfide.

  • Sprenger, M. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International.

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-furyl disulfide.

  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-furyl disulfide ≥98%, FG.

  • Flores, M., et al. (2021). Meaty aroma notes from free amino acids and thiamine in nitrite-reduced, dry-fermented, yeast-inoculated sausages. Request PDF.

  • ODOWELL. (n.d.). Methyl 2-Methyl-3-Furyl Disulfide manufacturers and suppliers in China.

  • Pop, C. E., et al. (2023). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PMC.

  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (2017). Sensory Testing for Flavorings with Modifying Properties. Flavor and Extract Manufacturers Association.

  • ChemicalBull. (n.d.). Methyl 2-methyl-3-furyl Disulfide Supplier | Sulfurous Meaty Aroma Chemical.

  • National Institute of Standards and Technology (NIST). (n.d.). 2-methyl-3-(methyldithio)furan. In NIST Chemistry WebBook.

  • PubChem. (n.d.). Methyl 2-methyl-3-furyl disulfide. National Center for Biotechnology Information.

  • FooDB. (n.d.). Showing Compound 2-Methyl-3-(methyldithio)furan (FDB019911).

  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-(methyldithio)furan.

Sources

Comparative Technical Analysis: 2-Methyl-3-Furanthiol vs. Methyl 2-Methyl-3-Furyl Disulfide

[1]

Executive Summary

In the high-stakes engineering of meat analogues and savory pharmaceutical masking agents, the distinction between 2-methyl-3-furanthiol (MFT) and its derivative methyl 2-methyl-3-furyl disulfide (MMFDS) is not merely structural—it is functional.

MFT (FEMA 3188) acts as the primary "impact compound" for roasted meat profiles, possessing one of the lowest odor detection thresholds in organic chemistry. However, its utility is compromised by extreme volatility and oxidative instability. MMFDS (FEMA 3573) represents a "stabilized" reservoir of this character, formed via oxidative coupling with methanethiol. While MMFDS shares the meaty topology, it introduces vegetative and metallic nuances and requires specific cleavage conditions to release the potent thiol character.

This guide delineates the physicochemical divergence, synthesis pathways, and handling protocols required to manipulate these potent sulfur heterocycles effectively.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the sulfur moiety: MFT is a reactive thiol (-SH), while MMFDS is a mixed disulfide (-S-S-CH3). This substitution drastically alters lipophilicity (LogP) and redox stability.

Table 1: Comparative Physicochemical Profile
Feature2-Methyl-3-Furanthiol (MFT)Methyl 2-Methyl-3-Furyl Disulfide (MMFDS)
CAS Registry 28588-74-165505-17-1
FEMA Number 31883573
Molecular Formula C₅H₆OSC₆H₈OS₂
Molecular Weight 114.17 g/mol 160.26 g/mol
Functional Group Thiol (Mercaptan)Mixed Disulfide
Odor Threshold ~0.005–0.01 ppb (Water)~0.5–2.0 ppb (Water)
Sensory Character Intense roasted beef, vitamin B1, savory.Meaty, slightly vegetative, onion-like, metallic.
Redox Stability Low: Rapidly oxidizes to dimer (Bis-MFT).Moderate: Stable against air oxidation; prone to exchange.
LogP (Est.) ~1.3~2.5 (Higher lipophilicity)

Critical Insight: The threshold of MFT is orders of magnitude lower than MMFDS. In formulation, MMFDS often acts as a "pro-flavor," releasing MFT upon thermal processing or enzymatic hydrolysis.

Part 2: Mechanistic Pathways (Biogenesis & Synthesis)

Understanding the formation of these compounds is essential for controlling their ratio in reaction flavors or fermentation broths.

The Maillard-Thiamin Nexus

MFT is primarily generated via the thermal degradation of Thiamin (Vitamin B1) or the Maillard reaction between Pentoses (Ribose) and Cysteine .

Oxidative Coupling to MMFDS

MMFDS is rarely a primary product. It is formed secondarily when MFT encounters Methanethiol (a degradation product of Methionine) under oxidative conditions. This reaction is reversible via disulfide exchange.

Formation PathwaysThiaminThiamin(Vitamin B1)MFT2-Methyl-3-Furanthiol(MFT)[High Impact]Thiamin->MFTDegradationCysRibCysteine + Ribose(Maillard)CysRib->MFTCyclizationMetMethionineMeSHMethanethiol(MeSH)Met->MeSHStrecker Deg.MMFDSMethyl 2-methyl-3-furyldisulfide (MMFDS)MFT->MMFDS+ MeSH[Oxidative Coupling]BisMFTBis(2-methyl-3-furyl)disulfide (Dimer)MFT->BisMFTOxidation (O2)MMFDS->MFTReduction/Exchange

Figure 1: Biogenic and synthetic pathways linking MFT and MMFDS. Note the dependence of MMFDS on the presence of Methionine-derived Methanethiol.

Part 3: Stability & Reactivity Profiling

The primary technical challenge with MFT is its nucleophilicity. As a thiol, it readily attacks disulfides or oxidizes to its dimer (FEMA 3259), which has a significantly weaker and different odor profile.

The Disulfide Exchange Equilibrium

In complex matrices (e.g., meat emulsions, fermentation broths), MMFDS exists in equilibrium with other sulfur species.

Implications for Researchers:

  • pH Sensitivity: At pH > 7, the thiolate anion (

    
    ) concentration increases, accelerating oxidation and disulfide exchange. Keep formulations slightly acidic (pH 5–6) to preserve MFT.
    
  • Storage: MMFDS is the preferred storage form. It can be reduced back to MFT in situ using reducing agents (e.g., glutathione, ascorbic acid) or thermal shock during cooking.

Part 4: Analytical Methodologies

Quantifying these compounds requires rigorous exclusion of oxygen to prevent artifact formation (converting MFT to disulfides during extraction).

Protocol: Stable Isotope Dilution Assay (SIDA)

Standard validated method for trace analysis in biological matrices.

  • Internal Standard Spiking: Add isotopically labeled analogues (

    
    -MFT and 
    
    
    -MMFDS) to the sample immediately upon homogenization. This compensates for recovery losses and oxidative conversion during processing.
  • Extraction (SAFE): Use Solvent Assisted Flavor Evaporation (SAFE) .

    • Why: Distillation under high vacuum at low temperature prevents thermal artifacts common in steam distillation.

    • Solvent: Dichloromethane (freshly distilled).

  • Derivatization (Optional for MFT): To stabilize MFT, derivatize with EMM (N-ethylmaleimide) if not analyzing disulfides simultaneously. Note: Derivatization precludes MMFDS analysis.

  • GC-MS/O Analysis:

    • Column: DB-WAX or FFAP (Polar phases separate sulfur heterocycles best).

    • Detection: Mass Spectrometry (SIM mode) for quantitation; Olfactometry (Sniff port) for potency verification.

Analytical WorkflowSampleBiological Matrix(Meat/Broth)SpikeSpike Internal Stds(d3-MFT, 13C-MMFDS)Sample->SpikeImmediateExtractSAFE Extraction(High Vac / Low Temp)Spike->ExtractDCM SolventDryDrying (Na2SO4)& ConcentrationExtract->DryGCGC-MS/Olfactometry(Polar Column)Dry->GCSIM Mode

Figure 2: Analytical workflow emphasizing the early introduction of internal standards to correct for oxidative losses.

Part 5: Sensory Pharmacology & Application

Olfactory Psychophysics
  • MFT (The "Note"): Hits the receptor immediately. High impact, sharp, characteristic "roasted" signal.[1][2] Essential for the "top note" of savory flavors.

  • MMFDS (The "Body"): Slower onset. Provides depth and complexity. In high concentrations, it contributes a "metallic" or "pickle" off-note (common defect in improper Baijiu fermentation).

Formulation Strategy

For a robust meat flavor, do not use MFT alone.

  • Ratio: A 10:1 to 50:1 ratio of MMFDS:MFT mimics the natural profile of cooked aged beef, where oxidation has naturally occurred.

  • Encapsulation: Spray-drying MFT leads to massive losses. Use MMFDS in spray-dried precursors, or encapsulate MFT in cyclodextrins to prevent oxidation.

References

  • FEMA (Flavor and Extract Manufacturers Association). (1975). FEMA 3188: 2-Methyl-3-furanthiol.[3] GRAS Flavoring Substances. [Link]

  • FEMA (Flavor and Extract Manufacturers Association). (1991). FEMA 3573: Methyl 2-methyl-3-furyl disulfide.[4] GRAS Flavoring Substances. [Link]

  • Hofmann, T., & Schieberle, P. (1998).[5] Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, L., et al. (2020). Characterization of Potent Odorants Causing a Pickle-like Off-Odor in Moutai-Aroma Type Baijiu. Journal of Food Science. [Link]

A Senior Application Scientist's Guide to Identifying Pickle-like Off-Odors in Baijiu Using Sulfur Markers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Quality Control Professionals in the Alcoholic Beverage Industry

Introduction: The Double-Edged Sword of Sulfur in Baijiu

Baijiu, the iconic Chinese spirit, is renowned for its incredibly diverse and complex aroma profile, a testament to its unique solid-state fermentation and distillation processes. This complexity arises from a delicate balance of hundreds of volatile compounds. However, this intricate chemical symphony can be easily disrupted by the emergence of off-odors, which are a significant concern for quality control. Among the most challenging of these is a distinct "pickle-like" or "sauerkraut-like" off-odor. This undesirable aroma is primarily attributed to an excess of specific volatile sulfur compounds (VSCs).[1]

While some sulfur compounds at trace levels contribute positively to the overall flavor profile of many fermented beverages, their potent nature and extremely low odor thresholds mean that even a slight overproduction can lead to significant quality degradation.[2][3] This guide provides an in-depth technical framework for the systematic identification and characterization of the key sulfur markers responsible for the pickle-like off-odor in Baijiu. We will explore the causative chemical agents, their formation pathways, and a robust, multi-faceted analytical workflow designed to equip researchers with the tools to diagnose and ultimately mitigate this critical flavor fault.

The Chemical Culprits: Key Sulfur Markers of Pickle-like Off-Odor

The perception of a pickle-like off-odor is not due to a single compound but rather a synergistic effect of several potent VSCs. Extensive research employing sensory-directed chemical analysis has identified a core group of sulfur compounds that are consistently implicated.[4] Understanding these markers is the first step in effective diagnosis.

Table 1: Key Sulfur Compounds Associated with Pickle-like Off-Odor in Baijiu

Compound NameCommon Odor DescriptorsSignificance in Baijiu
2-Methyl-3-furanthiol Meaty, roasted, coffee-like (at low conc.); sulfury, pickle-like (at high conc.)A key contributor with a very low odor threshold.[4][5]
Dimethyl trisulfide (DMTS) Cabbage, sulfury, onion-likeFrequently found in high concentrations in defective Baijiu.[1][4]
Methional Boiled potato, cabbage, savoryKnown for its potent savory and cooked vegetable notes.[4]
2-Furfurylthiol (FFT) Roasted coffee, smokyWhile it can be a positive flavorant, at high concentrations it contributes to off-odors.[4]
Methanethiol Rotten cabbage, putridA highly volatile compound with a powerful and unpleasant odor.[4]
Dimethyl disulfide (DMDS) Cabbage-like, vegetativeAnother common VSC contributing to the overall sulfury profile.[4]
Methyl 2-methyl-3-furyl disulfide Sulfury, meatyA disulfide that contributes to the complex off-odor.[1][4]
Bis(2-methyl-3-furyl) disulfide Sulfury, roastedConfirmed as a significant contributor in omission studies.[1][4]

The impact of these compounds is best understood through their Odor Activity Value (OAV) , which is the ratio of a compound's concentration to its odor detection threshold. A compound with an OAV greater than 1 is considered to contribute to the overall aroma. For the potent VSCs listed above, even concentrations in the parts-per-billion (μg/L) range can yield very high OAVs, making them disproportionately impactful on the final sensory profile.[5]

Formation Pathways: Where Do the Off-Odors Originate?

Effective mitigation of pickle-like off-odors requires understanding their formation mechanisms during the intricate Baijiu production process. The generation of these problematic VSCs is not a simple event but rather the result of complex microbial and chemical reactions.

  • Microbial Metabolism: The diverse microbiome of the Daqu (fermentation starter) and the fermentation mash is the primary engine for VSC production. Specific yeasts and bacteria can metabolize sulfur-containing amino acids, such as methionine and cysteine, into highly volatile and odorous compounds.[6][7][8] This occurs primarily through enzymatic pathways like the Ehrlich pathway.[6] For instance, methionine is a well-established precursor to methional and methanethiol.[7][8]

  • Maillard Reaction and Thermal Degradation: The high temperatures involved in the distillation process can drive Maillard reactions between amino acids and reducing sugars. These reactions are known to produce a wide array of flavor compounds, including sulfur heterocycles like 2-methyl-3-furanthiol and 2-furfurylthiol.

  • Chemical Interconversion: The chemical environment of the Baijiu matrix can facilitate further reactions. For example, highly reactive thiols (like methanethiol) can be oxidized to form less volatile but still potent disulfides (like dimethyl disulfide and dimethyl trisulfide).[6]

The diagram below illustrates the primary pathways leading to the formation of key sulfur-containing off-notes.

G cluster_0 Precursors in Raw Materials cluster_1 Transformation Processes cluster_2 Key Intermediates & Off-Odor Compounds Sulfur Amino Acids Sulfur Amino Acids Microbial Metabolism\n(Fermentation) Microbial Metabolism (Fermentation) Sulfur Amino Acids->Microbial Metabolism\n(Fermentation) Ehrlich Pathway Maillard Reaction\n(Distillation) Maillard Reaction (Distillation) Sulfur Amino Acids->Maillard Reaction\n(Distillation) Sugars Sugars Sugars->Maillard Reaction\n(Distillation) Methanethiol Methanethiol Microbial Metabolism\n(Fermentation)->Methanethiol Methional Methional Microbial Metabolism\n(Fermentation)->Methional Furfurals Furfurals Maillard Reaction\n(Distillation)->Furfurals DMDS / DMTS DMDS / DMTS Methanethiol->DMDS / DMTS Oxidation Pickle-like Off-Odor Pickle-like Off-Odor Methional->Pickle-like Off-Odor Furanthiols\n(e.g., 2-Methyl-3-furanthiol) Furanthiols (e.g., 2-Methyl-3-furanthiol) Furfurals->Furanthiols\n(e.g., 2-Methyl-3-furanthiol) with H2S DMDS / DMTS->Pickle-like Off-Odor Furanthiols\n(e.g., 2-Methyl-3-furanthiol)->Pickle-like Off-Odor G cluster_0 Sample Preparation cluster_1 Analysis & Identification cluster_2 Validation Baijiu Baijiu Sample (with Off-Odor) SPME HS-SPME Baijiu->SPME LLE Liquid-Liquid Extraction Baijiu->LLE GCO GC-Olfactometry (GC-O) SPME->GCO GCMS GC-Mass Spectrometry (GC-MS) SPME->GCMS GCSCD GC-Sulfur Detector (SCD/FPD) SPME->GCSCD LLE->GCO LLE->GCMS LLE->GCSCD Correlation Data Correlation GCO->Correlation Odor Description & Retention Time GCMS->Correlation Compound ID & Retention Time GCSCD->Correlation Sulfur Confirmation Hypothesis Hypothesized Sulfur Markers Correlation->Hypothesis Reconstitution Aroma Reconstitution & Addition Test Hypothesis->Reconstitution Omission Omission Test Hypothesis->Omission Confirmation Confirmed Cause Reconstitution->Confirmation Omission->Confirmation

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Analysis of Sulfur Volatiles (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: VSC-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division System Scope: Single Quadrupole GC-MS (EI)

Executive Summary: The "Sulfur Trap"

You are likely experiencing low sensitivity not because your detector is failing, but because your sample never reached it. Sulfur volatiles (VSCs) like Hydrogen Sulfide (


), Methyl Mercaptan (

), and Dimethyl Sulfide (DMS) are Lewis bases with lone electron pairs. They aggressively bind to active sites (Lewis acids) on metal surfaces, glass wool, and non-deactivated liners.

This guide abandons generic troubleshooting in favor of a Flow Path Inertness approach. Sensitivity for sulfur is 80% surface chemistry and 20% detector physics.

Part 1: The Diagnostic Workflow (Visualized)

Before disassembling your instrument, follow this logic tree to isolate the failure point.

SulfurTroubleshooting Start Issue: Low Sulfur Sensitivity TuneCheck Step 1: Autotune Verification (Check m/z 69, 219, 502) Start->TuneCheck AirLeak Step 2: Air/Water Check (m/z 18, 28, 32) TuneCheck->AirLeak Tune OK Retune Clean Source / Replace Filament TuneCheck->Retune Tune Fails Inertness Step 3: Flow Path Inertness (The 'Sulfur Trap') AirLeak->Inertness No Leaks (N2 < 5%) FixLeak Tighten Ferrules / Change Septum AirLeak->FixLeak High N2/O2 Liner Liner Inertness->Liner Check Liner (Wool vs. Taper) Column Column Inertness->Column Check Column (Phase & Trim) Source Step 4: Source Optimization (Temp & Gain) Final Run Calibration Curve Source->Final Sensitivity Restored Liner->Source Column->Source

Figure 1: Diagnostic logic flow for isolating sensitivity loss in VSC analysis.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: The Inlet (The Primary Failure Point)

Q: I see good peaks for hydrocarbons but my


 and mercaptans are missing or tailing badly. Why? 

A: This is classic adsorption loss . Hydrocarbons are non-polar and inert; sulfur compounds are reactive. If your inlet contains standard borosilicate glass or untreated glass wool, VSCs are irreversibly binding to silanol groups (


) or metal ions.

Protocol: The Inertness Upgrade

  • Liner Selection: Switch to an Ultra-Inert (UI) liner.[1]

    • Recommendation: Single Taper with Ultra-Inert Wool (bottom position).

    • Why: The taper directs flow onto the column, reducing contact with the metal seal. The deactivated wool promotes vaporization without adsorption.

    • Avoid: Standard "deactivated" liners (often insufficient for trace sulfur) or liners with no wool (leads to poor vaporization of liquid injections).

  • The Gold Seal: Replace the standard stainless steel inlet seal with a Gold-Plated Seal . Sulfur reacts instantly with hot stainless steel; gold is inert to VSCs.

  • Weldment Check: If the inlet body (weldment) is scratched or corroded, even the best liner won't help. You may need to polish it or use a SilcoNert® treated shell.

Q: Should I use Split or Splitless injection for sulfur?

A: Splitless is required for trace levels (<1 ppm), but it exacerbates adsorption because the sample lingers in the hot inlet longer.

  • Optimization: Use a "Pulsed Splitless" injection (e.g., 25 psi for 0.75 min). The pressure pulse drives the sample onto the column faster, minimizing residence time in the reactive inlet [1].

Category B: Chromatographic Separation[2]

Q: My sulfur peaks are co-eluting with the solvent or air peak. How do I fix this?

A: VSCs are extremely volatile. Standard thin-film columns (0.25 µm) cannot retain them effectively.

Data Comparison: Column Selection for VSCs

FeatureStandard Rtx-5ms (0.25 µm)Specialized Sulfur Column (e.g., Rtx-1 Thick Film / DB-Sulfur SCD)
Film Thickness 0.25 µm4.0 - 5.0 µm
Phase Ratio (

)
High (Low Retention)Low (High Retention)

Peak Shape
Sharp but unretained (in void)Broad but separated from air
Inertness ModerateHigh (Optimized for S)
Best For Semi-volatilesVolatiles (

, COS, MeSH)

Protocol: Column Optimization

  • Use Thick Films: Switch to a column with a 100% dimethyl polysiloxane phase and a film thickness of 4 µm to 5 µm . This increases retention of light sulfur gases, pulling them away from the solvent peak [2].

  • Trim Aggressively: Sulfur tailing often originates at the head of the column. Trim 10-20 cm from the inlet side regularly.

Category C: Mass Spectrometer (MS) Tuning & Acquisition

Q: I have interference at m/z 32. Is it Oxygen or Sulfur?

A: It is likely Oxygen (


), especially if you have a micro-leak.
  • 
     Exact Mass: 31.9988
    
  • 
     (Sulfur) Exact Mass: 31.9720
    
  • Problem: A standard quadrupole cannot resolve this difference (requires resolution > 2000).

  • Solution: Do not use m/z 32 as your quantifier for sulfur if possible.

Recommended Ion Selection Strategy:

CompoundPrimary Ion (Quant)Secondary Ions (Qual)Note
Hydrogen Sulfide (

)
34 (

)
33, 32m/z 34 avoids

interference.
Carbonyl Sulfide (COS) 60 (

)
32, 28m/z 60 is very stable.
Methyl Mercaptan (

)
47 (

)
48, 45m/z 47 is usually base peak.
Dimethyl Sulfide (DMS) 62 (

)
47, 45Excellent response.
Dimethyl Disulfide (DMDS) 94 (

)
79, 45-

Q: What Source Temperature should I use?

A: This is a trade-off.

  • Too Hot (>280°C): Sulfur compounds may degrade or react with metal source parts.

  • Too Cold (<200°C): High boiling matrix components condense, causing "source dirtying" which leads to activity.

  • Recommendation: Set Source Temp to 230°C - 250°C . This is the "Goldilocks" zone for stability vs. cleanliness [3].

Q: My sensitivity is still low. Should I increase the EM Voltage?

A: Only as a last resort. First, optimize your Gain Factor .

  • Check your "Tune" file. If the EM Volts are nearing the maximum (>2000V), your source is dirty or the filament is sagging.

  • SIM Mode: Switch from Full Scan to SIM (Selected Ion Monitoring) .

    • Mechanism: The quad spends more time (dwell time) measuring specific sulfur ions (e.g., m/z 34, 47, 62) rather than scanning empty space.

    • Gain: Set dwell time to 50-100 ms per ion. This can increase sensitivity by 10-100x compared to Scan mode.

Part 3: The "System Priming" Protocol

Active sites on a fresh column or liner can sometimes be "saturated" temporarily. This is a field-proven technique for trace analysis.

  • Prepare a High-Concentration Standard: Mix a sulfur standard at ~50 ppm (100x your target limit).

  • Multiple Injections: Inject this standard 3 times in rapid succession.

  • The "Passivation" Effect: The high load of sulfur covers active silanol sites.

  • Immediate Analysis: Run your trace samples immediately after.

    • Warning: This is a temporary fix. Permanent solution requires replacing active liners/seals (See Category A).

Part 4: Visualizing the Adsorption Mechanism

Understanding where you lose signal is key to fixing it.

AdsorptionPath cluster_loss Critical Loss Zones (The Sulfur Trap) Sample Sample Injection (Trace VSCs) Liner Inlet Liner (Glass Wool) Sample->Liner Vaporization Liner->Liner ADSORPTION (Silanols bind -SH) Seal Gold Seal (Metal Surface) Liner->Seal Transfer Seal->Seal REACTION (Fe + S -> FeS) Column Column Head (Polymer Phase) Seal->Column Flow Column->Column TAILING (Active Sites) Detector MS Source (Ionization) Column->Detector Elution

Figure 2: The "Sulfur Trap" mechanism showing where analyte loss occurs before detection.

References

  • Restek Corporation. (2020). Optimizing the Analysis of Volatile Sulfur Compounds. Retrieved from [Link]

  • Agilent Technologies. (2017). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column. Application Note 5990-6989EN.[2] Retrieved from [Link]

  • Shimadzu Corporation. (2020). GC-MS Troubleshooting Guide: Sensitivity Issues. Retrieved from [Link]

  • Wardencki, W. (1998). Problems with the determination of environmental sulphur compounds by gas chromatography. Journal of Chromatography A, 793(1), 1-19.[2] (Foundational text on sulfur adsorption).

Sources

Validation & Comparative

A Comparative Analysis of Roasted Notes in Plant-Based vs. Animal Meat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of the characteristic "roasty" and savory notes in cooked meat is a paramount objective in the development of plant-based meat alternatives. Consumer acceptance hinges on the ability of these products to replicate the complex and desirable flavor profiles generated during the cooking of animal meat. This guide provides a comprehensive comparative analysis of the chemical origins of roasted notes in both plant-based and animal-derived meats, offering experimental methodologies for their characterization.

The Genesis of Roasted Flavors: A Tale of Two Reactions

The desirable roasted, savory, and browned flavors in both animal and plant-based meats are primarily the result of two key chemical transformations that occur upon heating: the Maillard reaction and lipid oxidation.[1][2]

The Maillard Reaction: The Cornerstone of Savory Flavors

First described by Louis-Camille Maillard, this non-enzymatic browning reaction is a complex cascade of chemical changes that occur when amino acids and reducing sugars are subjected to heat.[3] This reaction is responsible for the development of a myriad of flavor and aroma compounds that define the quintessential "cooked" character of many foods, including meat.[4][5] The process can be broadly categorized into three stages:

  • Initial Stage: The condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to form an N-substituted glycosylamine.

  • Intermediate Stage: The glycosylamine undergoes rearrangement to form Amadori or Heyns products. These compounds can then dehydrate and fragment into a wide array of reactive carbonyl compounds.[6]

  • Final Stage: These reactive intermediates undergo further reactions, including Strecker degradation, aldol condensation, and polymerization, to produce a complex mixture of volatile and non-volatile compounds, including melanoidins, which contribute to the brown color.[6]

Key flavor compounds generated through the Maillard reaction include:

  • Pyrazines: Associated with roasted, nutty, and toasted aromas.[6][7]

  • Thiophenes: Contribute to rich, meaty flavors.[6]

  • Furans and Furanones: Provide sweet and caramelized notes.[6][7]

  • Pyrroles and Oxazoles: Impart nutty and sweet nuances.[6]

Lipid Oxidation: A Double-Edged Sword

The thermal degradation and oxidation of lipids, particularly polyunsaturated fatty acids, also play a crucial role in the development of roasted meat flavors.[8] This process generates a variety of volatile compounds, including:

  • Aldehydes: Can contribute both desirable meaty and tallowy notes, as well as undesirable rancid off-flavors.[7][8] Hexanal and 2,4-decadienal are significant aldehydes in cooked chicken flavor.[9]

  • Ketones: Often have fruity and fatty aromas.[10]

  • Alcohols: Can contribute to the overall aroma profile.[10]

  • Lactones: May provide sweet, dairy, or waxy notes.[7]

While lipid oxidation is essential for a complete roasted flavor profile, uncontrolled oxidation can lead to rancidity and a decline in product quality.[8]

Comparative Chemistry: Plant-Based vs. Animal Meat

The fundamental chemical reactions are the same, but the precursors and resulting flavor profiles differ significantly between plant-based and animal-derived meats.

FeatureAnimal MeatPlant-Based Meat
Amino Acid Profile Rich in sulfur-containing amino acids like cysteine and methionine, which are crucial precursors for many key "meaty" flavor compounds.[7]The amino acid profile varies depending on the plant source (e.g., soy, pea, wheat). Some plant proteins may have lower levels of key sulfur-containing amino acids, impacting the Maillard reaction.[4]
Reducing Sugars Contains naturally occurring reducing sugars like glucose and fructose.[3]Reducing sugars are often added to formulations to promote the Maillard reaction.
Fat Composition Higher in saturated and monounsaturated fats. The specific fatty acid profile influences the types of lipid oxidation products formed.[11]Primarily composed of unsaturated fats from vegetable oils. The lipid profile can be tailored, but this also affects the resulting flavor compounds.[12]
Other Precursors Contains unique precursors like thiamine and nucleotides (e.g., inosine monophosphate), which contribute to the formation of important flavor compounds like 2-methyl-3-furanthiol.[9][13]Lacks some of the specific precursors found in animal muscle tissue, which can result in a less complex "meaty" flavor profile.

A 2024 study highlighted that while Maillard reactions occur in plant-based meat alternatives, the intensity is generally less pronounced than in their meat-based counterparts.[14] Furthermore, research has shown that uncooked plant-based meat burgers can have higher levels of Maillard reaction markers, with fewer being formed during cooking compared to conventional meat.[15][16] This suggests that the preprocessing of plant proteins significantly impacts the final flavor profile.[15]

Experimental Analysis of Roasted Notes

A robust analysis of roasted flavor profiles requires a combination of instrumental and sensory techniques.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds responsible for flavor and aroma.[17][18]

Experimental Workflow:

Caption: Experimental workflow for GC-MS analysis of volatile compounds.

Detailed Protocol: Volatile Compound Analysis using Solid-Phase Microextraction (SPME)-GC-MS

  • Sample Preparation:

    • Cook both the animal meat and plant-based meat alternative under identical, controlled conditions (e.g., pan-frying at 150°C for a specific duration).[10]

    • Allow the samples to cool to room temperature.

    • Accurately weigh a standardized amount of the cooked sample (e.g., 2-5 grams) into a headspace vial.

    • Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) to each vial for semi-quantification.

  • Volatile Extraction (SPME):

    • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the collected volatiles from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates the compounds of interest.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra and retention times compared to a reference library (e.g., NIST).

  • Data Analysis:

    • Identify and quantify the key volatile compounds associated with roasted notes (e.g., pyrazines, aldehydes, furans).

    • Compare the volatile profiles of the plant-based and animal meat samples.

Sensory Evaluation

Instrumental analysis should be complemented by sensory evaluation to understand the human perception of the roasted flavors.[19][20]

Methodology: Descriptive Sensory Analysis

  • Panelist Training:

    • Select and train a panel of 8-12 individuals to recognize and quantify specific aroma and flavor attributes related to roasted notes (e.g., "roasted," "savory," "meaty," "nutty," "caramelized," "burnt").

    • Use reference standards to anchor the panelists' perceptions of these attributes.

  • Sample Evaluation:

    • Prepare and present the cooked animal and plant-based meat samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

    • Samples should be coded with random three-digit numbers to prevent bias.

    • Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Analyze the sensory data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the perceived roasted flavor profiles of the samples.

Bridging the Gap: Strategies for Enhancing Roasted Notes in Plant-Based Meats

Understanding the chemical differences provides a roadmap for improving the flavor of plant-based alternatives.

flavor_enhancement cluster_precursors Precursors cluster_processes Processing cluster_flavorings Flavorings Precursor Precursor Addition AminoAcids Sulfur-containing Amino Acids Precursor->AminoAcids Sugars Reducing Sugars Precursor->Sugars Thiamine Thiamine Precursor->Thiamine Process Process Optimization Temp Temperature Control Process->Temp Time Cooking Time Process->Time pH pH Adjustment Process->pH Flavorings Natural Flavorings Yeast Yeast Extracts Flavorings->Yeast Smoke Smoke Flavors Flavorings->Smoke

Sources

Impact of isotopic purity on quantitative accuracy in flavor research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Quantitative Accuracy: The Critical Impact of Isotopic Purity in Flavor Research

Introduction: The Quest for True Flavor Quantification

In the intricate world of flavor and fragrance research, the precise quantification of volatile and non-volatile compounds is paramount. It underpins the authenticity of ingredients, the consistency of production, and the sensory experience of the consumer. For researchers and drug development professionals studying taste and smell, achieving analytical accuracy is not just a goal; it is the foundation of credible data. The gold standard for this level of precision is the Stable Isotope Dilution Assay (SIDA), a technique renowned for its ability to correct for sample loss and matrix effects during analysis.[1][2]

However, the accuracy of SIDA is fundamentally tethered to a crucial, yet sometimes overlooked, parameter: the isotopic purity of the internal standard used. This guide provides an in-depth comparison of how varying levels of isotopic purity can impact key analytical metrics. We will explore the causality behind experimental choices, present illustrative data, and provide self-validating protocols to empower researchers to ensure the highest level of scientific integrity in their work.

The Gold Standard: A Primer on Stable Isotope Dilution Analysis (SIDA)

SIDA is a specialized form of the internal standard method where the standard is an isotopically labeled version of the analyte of interest.[2][3] For example, to quantify vanillin in a food matrix, a known amount of a stable isotope-labeled version, such as vanillin-d3 or ¹³C₆-vanillin, is added to the sample at the very beginning of the preparation process.[4]

Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction, derivatization, and injection.[5][6] By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, one can calculate the original concentration of the analyte with exceptional accuracy, effectively nullifying variations in sample workup.[1][3]

SIDA_Workflow cluster_prep Sample Preparation cluster_workup Sample Workup cluster_analysis Analysis cluster_data Data Processing Sample Sample containing 'light' analyte Mix Equilibrate and Mix Sample->Mix Spike Add known amount of 'heavy' isotopic standard Spike->Mix Extract Extraction / Cleanup (Losses affect both equally) Mix->Extract Analysis GC-MS or LC-MS Analysis Extract->Analysis Ratio Measure Peak Area Ratio (Light / Heavy) Analysis->Ratio Quant Calculate Analyte Concentration Ratio->Quant Purity_Impact Start Low Purity Isotopic Standard Impurity Contains significant 'light' (d0) analyte impurity Start->Impurity root cause Spike Standard is added to all samples (Calibrators, QCs, Unknowns) Impurity->Spike MS Mass Spectrometer measures analyte signal Spike->MS Bias Signal from 'light' impurity in standard adds to the true analyte signal MS->Bias crosstalk Result Inaccurate Quantification: - Positive bias at LLOQ - Poor linearity - Over-estimation of analyte Bias->Result leads to

Caption: Logical diagram showing how low isotopic purity leads to biased bioanalytical results. [7]

Comparative Analysis: The Tangible Impact of Purity on Key Metrics

To illustrate the consequences of inadequate isotopic purity, let's consider a comparative scenario for the quantification of a key flavor compound, 2-acetyl-1-pyrroline (2-AP), in a rice matrix. We will compare two hypothetical lots of the internal standard, 2-AP-d4:

  • Lot A (High Purity): 99.8% Isotopic Purity

  • Lot B (Low Purity): 96.5% Isotopic Purity

The following tables summarize the expected impact on critical method validation parameters.

Table 1: Isotopic Crosstalk Assessment

This experiment measures the signal intensity in the analyte's mass channel when only the internal standard is injected. International guidelines, such as the ICH M10, suggest this contribution should not exceed 20% of the response at the Lower Limit of Quantification (LLOQ). [7]

Internal Standard Lot Isotopic Purity % Contribution to Analyte Signal at LLOQ Pass/Fail (≤20% Criteria)
Lot A 99.8% 3.5% Pass

| Lot B | 96.5% | 41.2% | Fail |

Expert Insight: The data clearly shows that the lower purity of Lot B results in a significant signal in the analyte's mass channel, which could compromise the accurate measurement of low-concentration samples. [7]This high background signal directly leads to an artificially high LLOQ and inaccurate results for samples near the detection limit.

Table 2: Calibration Curve Performance

A calibration curve is constructed to establish the relationship between analyte concentration and instrument response. Performance is evaluated by the coefficient of determination (r²) and the accuracy of the back-calculated concentrations.

Internal Standard LotLinearity (r²)Accuracy at LLOQ (% Bias)
Lot A (99.8%) 0.9991+2.1%
Lot B (96.5%) 0.9925+38.5%

Expert Insight: The use of the lower purity standard (Lot B) compromises the calibration curve's performance. The significant positive bias at the LLOQ demonstrates that the unlabeled impurity in the internal standard is artificially inflating the response, making accurate quantification at low levels impossible.

Table 3: Accuracy and Precision of Quality Control (QC) Samples

QC samples at low, medium, and high concentrations are analyzed to ensure the method is reliable across the entire measurement range.

QC LevelParameterLot A (99.8% Purity)Lot B (96.5% Purity)
Low QC Accuracy (% Bias) +4.5%+29.8%
Precision (%RSD) 3.8%14.5%
Mid QC Accuracy (% Bias) +1.9%+8.2%
Precision (%RSD) 2.5%7.8%
High QC Accuracy (% Bias) -0.8%+2.5%
Precision (%RSD) 2.1%5.5%

Experimental Protocols for a Self-Validating System

To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed methodologies for the key experiments described above.

Protocol 1: Assessing Isotopic Purity and Crosstalk of an Internal Standard

Objective: To determine the contribution of the isotopically labeled internal standard (IS) to the signal of the unlabeled analyte.

Materials:

  • Isotopically labeled internal standard (e.g., 2-AP-d4, Lot A and Lot B)

  • Unlabeled analyte standard (e.g., 2-AP)

  • LC-MS or GC-MS grade solvents (e.g., Acetonitrile, Water, Methanol)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a "Zero Sample": Prepare a blank matrix sample (a sample known to contain no analyte) and spike it with the internal standard at the concentration that will be used in the final assay.

  • Prepare an LLOQ Sample: Prepare a blank matrix sample and spike it with the analyte at the target LLOQ concentration (e.g., 1 ng/mL). Do not add the internal standard.

  • Analysis: Inject both samples onto the LC-MS/MS or GC-MS/MS system.

  • Data Acquisition: Monitor the specific mass transitions for both the analyte (light) and the internal standard (heavy).

  • Calculation:

    • Measure the peak area of the analyte in the "Zero Sample" (Area_crosstalk).

    • Measure the peak area of the analyte in the "LLOQ Sample" (Area_LLOQ).

    • Calculate the percent contribution: % Contribution = (Area_crosstalk / Area_LLOQ) * 100.

  • Acceptance Criteria: The % Contribution should be ≤ 20%.

Protocol 2: Method Validation – Calibration Curve and QC Sample Analysis

Objective: To evaluate the impact of IS purity on linearity, accuracy, and precision.

Procedure:

  • Prepare Stock Solutions: Prepare separate, accurate stock solutions of the analyte and the internal standard (one for each lot being tested).

  • Prepare Working Solutions:

    • Internal Standard Working Solution: Prepare a solution of the IS (Lot A or Lot B) at the final concentration to be used in the assay.

    • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with the analyte stock solution to cover the desired concentration range (e.g., 8-10 non-zero standards).

    • QC Samples: Prepare QC samples at a minimum of three concentration levels (Low, Mid, High) from a separate analyte stock solution.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and blank, add a fixed volume of the IS working solution (either Lot A or Lot B).

    • Perform the sample extraction procedure (e.g., SPE, LLE, or protein precipitation).

    • Evaporate and reconstitute the final extract for analysis.

  • Analysis: Analyze the prepared samples using the developed LC-MS or GC-MS method.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the analyte. Apply a linear regression with appropriate weighting (e.g., 1/x²).

    • Use the regression equation to back-calculate the concentration of each calibrator and QC sample.

  • Acceptance Criteria:

    • Linearity: r² ≥ 0.99.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The relative standard deviation (%RSD) should not exceed 15% (20% for the LLOQ).

Authoritative Grounding & Best Practices

  • Source High-Purity Standards: Always procure isotopically labeled standards from reputable suppliers who provide a Certificate of Analysis (CoA) detailing the isotopic purity and chemical purity. According to international standards, reference materials should be well-characterized and produced under a quality system. [8][9][10]For many applications, an isotopic purity of >98% is recommended. [11]* Verify Purity: While a CoA is essential, consider in-house verification, especially for critical assays. The protocol described above for assessing crosstalk is a practical way to functionally verify purity.

  • Adhere to Standards: Follow established guidelines for method validation from organizations like AOAC INTERNATIONAL or the principles outlined in ISO guides for reference materials. [12][13][14]* Proper Storage: Store labeled compounds as recommended by the manufacturer to prevent degradation, which can alter their chemical integrity and analytical performance.

Conclusion

In quantitative flavor analysis, the Stable Isotope Dilution Assay is an exceptionally powerful tool. [4][15]However, its power is directly proportional to the quality of the reagents used. As this guide demonstrates through comparative data and established principles, the isotopic purity of the internal standard is not a trivial detail but a cornerstone of analytical accuracy. Using a standard with low isotopic purity can introduce significant positive bias, compromise the limit of quantification, and reduce the overall reliability of the data. For researchers, scientists, and drug development professionals, investing in and verifying high-purity isotopic standards is a non-negotiable step toward generating robust, defensible, and truly accurate quantitative results.

References

  • Title: Development of Stable Isotope Dilution Assays for the Quantitation of Amadori Compounds in Foods Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: The Power of Stable Isotope Dilution Assays in Brewing Source: BrewingScience URL: [Link]

  • Title: Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars Source: PubMed URL: [Link]

  • Title: Flavor Compounds Identification and Reporting Source: PMC URL: [Link]

  • Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC INTERNATIONAL URL: [Link]

  • Title: EA - 4/14 - The Selection and Use of Reference Materials Source: European Accreditation URL: [Link]

  • Title: ISO Guide 32:1997 - Calibration in analytical chemistry and use of certified reference materials Source: iTeh Standards URL: [Link]

  • Title: Reference materials Source: Eurachem URL: [Link]

  • Title: Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops Source: Frontiers URL: [Link]

  • Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: National Measurement Institute, Australia URL: [Link]

  • Title: Stable Isotope Dilution Assay Source: Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) URL: [Link]

  • Title: Analytical error in stable isotope ecology Source: PubMed URL: [Link]

  • Title: Error analysis of the double-spike isotope dilution method Source: ResearchGate URL: [Link]

  • Title: Quantitation using a stable isotope dilution assay (SIDA) and thresholds of taste-active pyroglutamyl decapeptide ethyl esters (PGDPEs) in sake Source: PubMed URL: [Link]

  • Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]

  • Title: Scientific Standards & Methods Source: AOAC INTERNATIONAL URL: [Link]

  • Title: Aoac Official Methods Of Analysis 19th Edition Source: mirante.sema.ce.gov.br URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for Methyl-2-methylfuryldisulfide - d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl-2-methylfuryldisulfide - d3 (MMAFDS-d3) is a high-value deuterated internal standard used primarily in GC-MS/LC-MS quantitation of flavor compounds. While its isotopic labeling ("d3") distinguishes it analytically, its physicochemical hazards mirror its non-labeled parent (CAS 65505-17-1).

The Critical Challenge: Beyond acute toxicity, this compound possesses an extremely low odor threshold (parts per billion range). A minor containment breach will not only pose a safety risk but can cause persistent "roasted meat/sulfurous" olfactory contamination that renders a laboratory environment unusable for sensory work and leads to "nose blindness" (olfactory fatigue).

Chemical Hazard Profile
ParameterSpecificationOperational Implication
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2Treat as highly toxic; zero skin contact tolerance.
Odor Character Intense sulfurous, meaty, roastedHigh risk of cross-contamination; requires double-containment.
Flash Point ~84°C (Combustible)Store away from heat sources; static discharge precautions.
Physical State Liquid (usually supplied in mg amounts)High volatility relative to molecular weight.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for organic disulfides due to their high permeation rates through standard polymers. The following system utilizes a Multi-Barrier Approach .

PPE Specification Table
Body AreaPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale (Causality)
Hand Protection Nitrile Exam Glove (4 mil)Extended Cuff Nitrile (8 mil) OR Laminate (Silver Shield) Disulfides permeate thin nitrile. The outer layer acts as a sacrificial barrier; the inner layer protects during doffing. Silver Shield is required for spill cleanup.
Respiratory Fume Hood (Certified)N/AVolatile sulfur compounds bypass standard N95 masks. Activated carbon respirators (ABEK) are only for emergencies outside the hood.
Eye/Face Safety Glasses (Side Shields)Face Shield (If dispensing >5mL)Protects against splashes. Contact lenses should not be worn as they can trap vapors.
Body Cotton Lab Coat Chemical Apron (Disposable)Cotton minimizes static. Disposable aprons prevent sulfur odors from embedding in reusable lab coats.

Operational Workflow: The "Zero-Odor" Protocol

This protocol is designed to ensure Scientific Integrity (preventing isotopic exchange/degradation) and Safety (containment).

Phase 1: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood face velocity is >100 fpm (0.5 m/s).

  • Trap Setup: Place a "smell trap" inside the hood—a beaker containing 10% sodium hypochlorite (bleach) solution. This immediately oxidizes any micro-vapors released during opening.

  • Matting: Line the work surface with absorbent, plastic-backed bench paper to catch micro-droplets.

Phase 2: Handling & Solubilization

Note: MMAFDS-d3 is often supplied in sealed ampoules.

  • Don PPE: Apply double gloves as specified in Section 2.

  • Ampoule Opening:

    • Score the ampoule neck (if not pre-scored).

    • Wrap the neck in a bleach-dampened Kimwipe before snapping. Why? This captures the initial "puff" of sulfur vapor.

  • Transfer:

    • Use a gas-tight syringe or positive-displacement pipette for transfer.

    • Do not use air-displacement pipettes if possible, as vapors can contaminate the pipette shaft.

  • Solubilization: Immediately dissolve the standard into the extraction solvent (e.g., Methanol, Dichloromethane). Solvated disulfides have lower vapor pressure than the neat compound.

Phase 3: Waste & Decontamination
  • Immediate Oxidation: Rinse the empty ampoule and syringe tip in the bleach trap beaker inside the hood.

    • Mechanism:

      
       (Sulfonates are odorless and water-soluble).
      
  • Solid Waste: Place all contaminated wipes/gloves into a Ziploc bag, seal it, and place that bag into the solid hazardous waste bin.

  • Glove Removal: Doff outer gloves inside the hood. Doff inner gloves at the lab exit.

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls required for handling MMAFDS-d3.

G cluster_0 Engineering Controls (Primary) cluster_1 PPE (Secondary Barrier) cluster_2 Procedural Actions Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) Trap Oxidative Trap (10% Bleach Solution) Hood->Trap Contains Open Open Ampoule w/ Bleach Wipe Trap->Open Mitigates Vapors Gloves Double Nitrile Gloves (Change immediately on splash) Gloves->Open Protects Skin Eyes Safety Glasses (No Contact Lenses) Solubilize Immediate Solubilization (Reduces Volatility) Open->Solubilize Workflow Decon Bleach Decontamination of Waste Solubilize->Decon Cleanup Decon->Hood Waste Storage

Figure 1: Integrated Safety Workflow for Handling Odorous Disulfides. Note the central role of oxidative traps in mitigating vapor release.

Emergency Procedures

Spills (>1 mL)
  • Evacuate: Clear the immediate area. The smell will be overwhelming.

  • Ventilate: Ensure the fume hood sash is at the emergency position (fully open or as marked) to maximize exhaust.

  • Neutralize: Do not just wipe up. Pour 10-15% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide over the spill. Allow to sit for 10 minutes to oxidize the disulfide bond.

  • Cleanup: Absorb with vermiculite/pads. Dispose of as hazardous chemical waste.

Skin Contact
  • Flush: Immediately wash with soap and water for 15 minutes.

  • Odor Removal: If the smell persists on skin, wash with a slurry of baking soda or a specialized sulfur-neutralizing soap (e.g., stainless steel soap bar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47649, Methyl 2-methyl-3-furyl disulfide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.